![molecular formula C26H17NO2 B4960293 N-4-biphenylyl-9-oxo-9H-fluorene-1-carboxamide CAS No. 5478-44-4](/img/structure/B4960293.png)
N-4-biphenylyl-9-oxo-9H-fluorene-1-carboxamide
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Overview
Description
N-4-biphenylyl-9-oxo-9H-fluorene-1-carboxamide, also known as Boc-L-Phe-OMe, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon that is commonly used in the synthesis of organic compounds.
Mechanism of Action
The mechanism of action of N-4-biphenylyl-9-oxo-9H-fluorene-1-carboxamidee is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been shown to selectively inhibit the growth of cancer cells, making it a promising candidate for the development of new cancer treatments.
Biochemical and Physiological Effects:
N-4-biphenylyl-9-oxo-9H-fluorene-1-carboxamidee has been found to have a number of biochemical and physiological effects on the body. This compound has been shown to modulate the immune system, reduce inflammation, and promote cell growth and differentiation. It has also been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-4-biphenylyl-9-oxo-9H-fluorene-1-carboxamidee has several advantages for use in lab experiments, including its high purity and stability, as well as its ease of synthesis. However, this compound is also relatively expensive and may not be readily available in all research settings.
Future Directions
There are many potential future directions for research on N-4-biphenylyl-9-oxo-9H-fluorene-1-carboxamidee. Some possible areas of investigation include the development of new cancer treatments, the study of its effects on the immune system, and the exploration of its neuroprotective properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations.
Synthesis Methods
The synthesis of N-4-biphenylyl-9-oxo-9H-fluorene-1-carboxamidee involves the reaction of fluorene with various reagents, such as lithium aluminum hydride and boron trifluoride etherate, to produce the desired product. This synthesis method has been optimized over the years to improve the yield and purity of the compound.
Scientific Research Applications
N-4-biphenylyl-9-oxo-9H-fluorene-1-carboxamidee has been extensively researched for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been found to have a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
properties
IUPAC Name |
9-oxo-N-(4-phenylphenyl)fluorene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17NO2/c28-25-22-10-5-4-9-20(22)21-11-6-12-23(24(21)25)26(29)27-19-15-13-18(14-16-19)17-7-2-1-3-8-17/h1-16H,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHRIENQAACJPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC4=C3C(=O)C5=CC=CC=C45 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20367187 |
Source
|
Record name | 9-oxo-N-(4-phenylphenyl)fluorene-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20367187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-oxo-N-(4-phenylphenyl)fluorene-1-carboxamide | |
CAS RN |
5478-44-4 |
Source
|
Record name | 9-oxo-N-(4-phenylphenyl)fluorene-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20367187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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